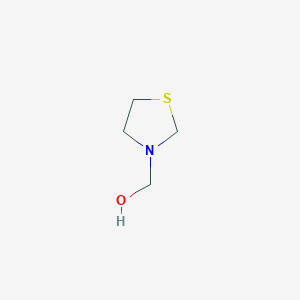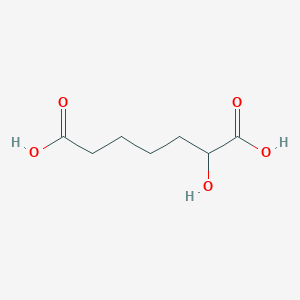
2-Hydroxyheptanedioic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroxyheptanedioic acid, also known as heptanedioic acid, hydroxy-, is a monohydroxy fatty acid. It is characterized by the presence of a hydroxy group substituted at the second carbon position of heptanedioic acid. This compound belongs to the class of medium-chain hydroxy acids and derivatives, which typically have a side chain length of 6 to 12 carbon atoms .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2-Hydroxyheptanedioic acid can be synthesized through various chemical reactions. One common method involves the oxidation of heptanoic acid using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction conditions typically include an acidic or basic medium to facilitate the oxidation process .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of biocatalysts or microbial fermentation processes. These methods are preferred due to their efficiency and environmentally friendly nature. For instance, certain strains of bacteria or fungi can be employed to convert heptanoic acid into its hydroxy derivative through enzymatic reactions .
Análisis De Reacciones Químicas
Types of Reactions: 2-Hydroxyheptanedioic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be further oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form heptanedioic acid.
Substitution: The hydroxy group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide in acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products:
Oxidation: Formation of heptanedioic acid or 2-ketoheptanedioic acid.
Reduction: Formation of heptanedioic acid.
Substitution: Formation of halogenated or alkylated derivatives.
Aplicaciones Científicas De Investigación
2-Hydroxyheptanedioic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and polymers.
Biology: The compound is studied for its role in metabolic pathways and as a potential biomarker for certain diseases.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of metabolic disorders.
Mecanismo De Acción
The mechanism of action of 2-hydroxyheptanedioic acid involves its interaction with specific enzymes and receptors in biological systems. The hydroxy group allows it to participate in hydrogen bonding and other interactions, which can influence metabolic pathways and cellular processes. For instance, it may act as a substrate for enzymes involved in fatty acid metabolism, thereby affecting energy production and storage .
Comparación Con Compuestos Similares
2-Hydroxyheptanoic acid: Similar in structure but lacks the second carboxylic acid group.
2-Hydroxyhexanedioic acid: Has a shorter carbon chain.
2-Hydroxyoctanedioic acid: Has a longer carbon chain.
Uniqueness: 2-Hydroxyheptanedioic acid is unique due to its specific chain length and the presence of both hydroxy and carboxylic acid functional groups. This combination allows it to participate in a variety of chemical reactions and biological processes, making it a versatile compound in research and industrial applications .
Propiedades
Número CAS |
142174-80-9 |
|---|---|
Fórmula molecular |
C7H12O5 |
Peso molecular |
176.17 g/mol |
Nombre IUPAC |
2-hydroxyheptanedioic acid |
InChI |
InChI=1S/C7H12O5/c8-5(7(11)12)3-1-2-4-6(9)10/h5,8H,1-4H2,(H,9,10)(H,11,12) |
Clave InChI |
LYFNCKPMTCSLBV-UHFFFAOYSA-N |
SMILES canónico |
C(CCC(=O)O)CC(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(4-Bromobut-2-yn-1-yl)oxy]naphthalene-2-carbaldehyde](/img/structure/B12544845.png)
![4-([1,1'-Biphenyl]-3-yl)-5-hydroxyisoquinolin-1(2H)-one](/img/structure/B12544848.png)
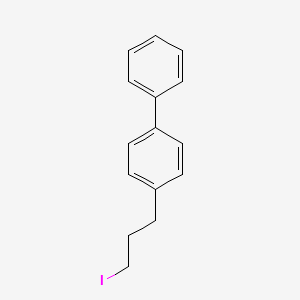
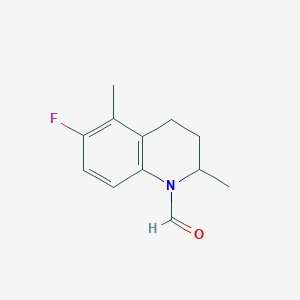
![Piperidine, 1-methyl-2-[2-(1-piperidinyl)ethyl]-, (2S)-](/img/structure/B12544860.png)
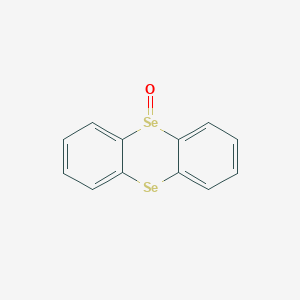
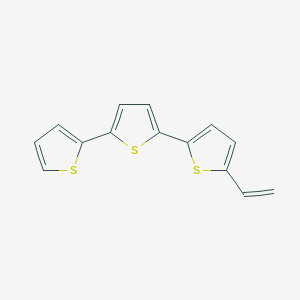
![3-[7-(Dimethylamino)-4-oxo-4H-1-benzopyran-3-yl]prop-2-enoic acid](/img/structure/B12544878.png)
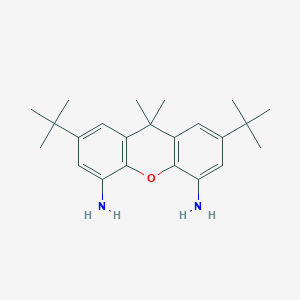
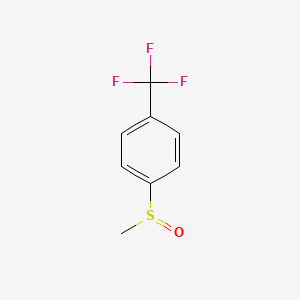
![N-[2-(Methoxyimino)ethyl]-4-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B12544906.png)
![Ethyl [4-(3-chlorobenzoyl)-2-methylphenoxy]acetate](/img/structure/B12544914.png)

